molecular formula C19H16N6O2S B3012665 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-39-4

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3012665
CAS No.: 2034464-39-4
M. Wt: 392.44
InChI Key: ZHMPRWGJIOILBG-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system known for diverse pharmacological activities. The benzo[c][1,2,5]thiadiazole group enhances metabolic stability and π-π stacking interactions, distinguishing it from simpler alkyl or aryl substituents .

Properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c26-18(12-3-4-15-16(10-12)23-28-22-15)24-8-5-13(6-9-24)25-11-21-17-14(19(25)27)2-1-7-20-17/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMPRWGJIOILBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. For instance, the compound may act as an inhibitor or activator of specific enzymes, thereby modulating their activity and affecting downstream biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by binding to specific transcription factors or regulatory elements, thereby influencing the transcription of target genes. These changes in gene expression can result in modifications to cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in changes to biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes to cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions can have significant implications for the overall metabolic state of the cell and may contribute to the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique molecular structure that suggests significant potential for various biological activities. This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core , a piperidine ring , and a benzo[c][1,2,5]thiadiazole moiety . The combination of these functional groups enhances its reactivity and biological interaction capabilities.

  • Molecular Formula : C19H16N6O2S
  • Molecular Weight : 392.44 g/mol
  • Purity : Typically around 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzothiadiazole moiety is known for its electron-deficient properties, which can enhance binding affinity to target sites. This compound may exhibit the following mechanisms:

  • Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, impacting biochemical pathways.
  • Receptor Interaction : The compound may influence dopamine and serotonin receptor activities, potentially leading to antipsychotic or antidepressant effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a wide range of biological activities. Notably:

  • Antiviral Activity : Potential interactions with viral proteins may inhibit viral replication.
  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Interaction with Biomolecules

The compound interacts with several biomolecules through:

  • Hydrogen Bonds : Facilitating stable interactions with proteins and enzymes.
  • Hydrophobic Interactions : Enhancing binding affinity to lipid membranes.

Cellular Effects

The compound's influence on cellular processes includes:

  • Modulation of cell signaling pathways.
  • Alterations in gene expression through interactions with transcription factors.

Research Findings

StudyFindings
Chahal et al. (2023)Identified potential COX-II inhibitory activity in related compounds, suggesting anti-inflammatory properties for derivatives.
BenchChem AnalysisHighlighted the compound's role in biochemical reactions and its ability to modulate enzyme activity through structural characteristics.
Smolecule ResearchDiscussed the synthesis methods and potential applications in drug development based on structural diversity.

Antiviral Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiviral effects against HIV and other viruses by disrupting viral replication mechanisms.

Antimicrobial Studies

Research has shown that derivatives of this compound possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

Scientific Research Applications

Antiviral and Antimicrobial Activities

Research indicates that compounds containing both triazole and thiadiazole moieties exhibit a range of biological activities, including antiviral and antimicrobial effects. The electron-deficient properties of the benzo[c][1,2,5]thiadiazole moiety enhance these activities through unique mechanisms of action. For example:

  • Antiviral Activity : Similar compounds have shown effectiveness against viruses like HIV and influenza.
  • Antimicrobial Activity : The compound may inhibit bacterial growth through interactions with microbial enzymes or cell membranes.

Neuropharmacological Effects

The compound's structural features suggest potential neuroactive properties. It may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction could lead to applications in treating psychiatric disorders such as anxiety and depression:

  • Antipsychotic Effects : Structural analogs have been documented to exhibit antipsychotic activity.
  • Anxiolytic Properties : Compounds with similar structures are often used in anxiety treatment regimens .

Material Science Applications

The compound's unique chemical structure also positions it for potential use in material science:

  • Coordination Chemistry : The nitrogen atoms in the structure may engage in coordination with metal ions, making it suitable for catalysis or as a ligand in coordination complexes.
  • Polymer Chemistry : Its functional groups can be utilized to create new polymeric materials with specific properties through copolymerization techniques.

Case Study 1: Antiviral Activity Evaluation

A study evaluated the antiviral activity of derivatives similar to 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one against HIV. The derivatives were tested for their ability to inhibit viral replication in vitro. Results showed significant inhibition at low micromolar concentrations.

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological profile of piperidine-containing compounds. The results indicated that certain derivatives could modulate serotonin receptor activity, suggesting their potential use in treating mood disorders.

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent Effects : Bulky, electron-withdrawing groups (e.g., benzo[c][1,2,5]thiadiazole) improve target affinity and metabolic stability compared to alkyl or aryl groups .

Ring Fusion : Triazolo-fused derivatives (e.g., 10a–d) show enhanced anti-cancer activity, suggesting that additional heterocyclic rings increase DNA intercalation or kinase binding .

Q & A

Q. What are the optimal synthetic pathways for 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling benzo[c][1,2,5]thiadiazole-5-carboxylic acid with a piperidine-containing pyridopyrimidinone precursor. Key steps:
  • Use carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF or DCM under nitrogen to minimize hydrolysis .
  • Optimize reaction time and temperature (e.g., 24–48 hours at 25–40°C) to balance yield and purity.
  • Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Example Reaction Conditions :

ReagentSolventCatalystTemperatureYield (%)
EDCIDMFDMAP30°C65–75
DCCDCMHOBt25°C55–65

Q. How can researchers resolve ambiguities in spectral data (NMR, IR) during structural characterization?

  • Methodological Answer :
  • NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm connectivity. For example, distinguish piperidinyl protons (δ 1.5–3.0 ppm) from pyridopyrimidinone aromatic protons (δ 7.5–9.0 ppm) .
  • IR : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and benzothiadiazole ring vibrations (C-S at ~650 cm⁻¹) .
  • Cross-reference with computational predictions (e.g., ACD/Labs for chemical shifts) to resolve overlapping signals .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to quantify impurities (<2%) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via HRMS or LC-MS.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen (decomposition >200°C suggests suitability for in vitro assays) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer :
  • In Vitro Assays : Test against kinase targets (e.g., PI3K/mTOR) using fluorescence-based ATP competition assays .
  • Antimicrobial Screening : Use microbroth dilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Q. What solvent systems are recommended for solubility testing?

  • Methodological Answer :
  • Screen dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM) and aqueous buffers (PBS, pH 7.4) for dilution.
  • Use dynamic light scattering (DLS) to detect aggregation. If insoluble, explore co-solvents (e.g., PEG-400) or nanoformulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Modify the benzothiadiazole or piperidinyl moieties. For example:
Modification SiteSubstituentBiological Impact
Piperidinyl C-4Methyl↑ Kinase inhibition
BenzothiadiazoleFluoro↓ Cytotoxicity
  • Use molecular docking (AutoDock Vina) to prioritize analogs with improved binding to target proteins .

Q. What strategies address contradictions between in silico predictions and experimental bioactivity data?

  • Methodological Answer :
  • Re-evaluate docking parameters (e.g., solvent effects, protein flexibility) using molecular dynamics (MD) simulations (NAMD/GROMACS) .
  • Validate false negatives/positives via SPR (surface plasmon resonance) to measure binding kinetics .

Q. How can researchers design experiments to elucidate metabolic stability and degradation pathways?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Forced Degradation : Expose to acidic/basic, oxidative (H₂O₂), and photolytic conditions, then quantify degradation products .

Q. What computational tools are effective for predicting physicochemical properties and ADME profiles?

  • Methodological Answer :
  • ACD/Labs Percepta : Predict logP, pKa, and solubility .
  • SwissADME : Assess bioavailability, BBB permeability, and CYP450 interactions .
  • Example Prediction Table :
PropertyPredicted Value
logP3.2
Solubility (mg/mL)0.05

Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic (PK) modeling?

  • Methodological Answer :
  • Use allometric scaling from rodent PK studies (IV/PO administration) to estimate human clearance .
  • Incorporate PBPK modeling (GastroPlus) to account for tissue distribution and enzyme saturation .

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